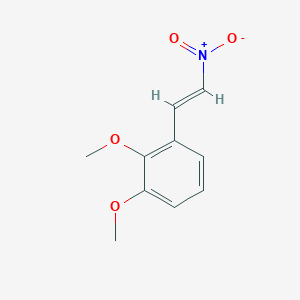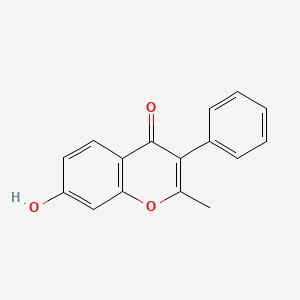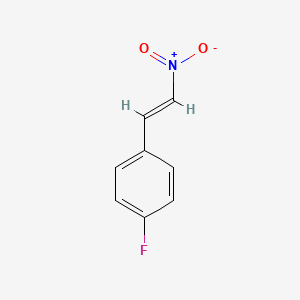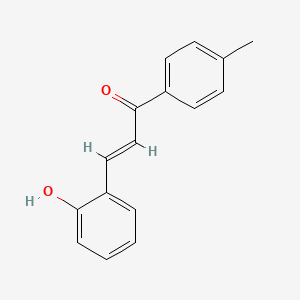
4-(4-Fluoro-3-methylphenyl)butanoic acid
概要
説明
4-(4-Fluoro-3-methylphenyl)butanoic acid, commonly referred to as FMBA, is an organic compound with a molecular formula of C9H11FO2. It is a white solid that is soluble in organic solvents, such as ethanol and methanol. FMBA has a wide range of applications in organic synthesis, as a pharmaceutical intermediate, and as a reagent in organic chemistry. It is also used as a tool in scientific research and development.
科学的研究の応用
Pharmaceutical Intermediates
- 4,4-Bis(4-fluorophenyl) butanoic acid, a closely related compound, is used as an important pharmaceutical intermediate. It's typically prepared by a Friedel-Crafts reaction, and sulfonation has been found effective in removing undesired isomers during its synthesis (Fan, 1990).
Chemical Analysis
- A compound structurally similar to 4-(4-Fluoro-3-methylphenyl)butanoic acid has been used as a fluorogenic labeling reagent for high-performance liquid chromatography (HPLC) of biologically important thiols, demonstrating its utility in analytical chemistry (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Anticonvulsant Research
- Schiff bases of gamma-aminobutyric acid (gammaAbu) and gamma-aminobutyramide (gammaAbuNH2) using 4-(4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)butanoic acid have been explored for anticonvulsant activity and as gammaAbu mimetics, highlighting its potential in neurological drug development (Kaplan et al., 1980).
Biotransformation Studies
- The compound 4-(2-Methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid, which shares a similar structure, has been studied for its biotransformation properties in various species, revealing species-specific metabolic pathways that are crucial for drug development (Pottier, Busigny, & Raynaud, 1978).
Photovoltaic Research
- In the field of solar energy, a phenyl compound with electron withdrawing substituents, including fluorophenol derivatives, has been used as an additive in polymer solar cells, showing enhanced power conversion efficiency. This suggests potential applications of this compound in photovoltaic materials (Jeong et al., 2014).
Safety and Hazards
特性
IUPAC Name |
4-(4-fluoro-3-methylphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-8-7-9(5-6-10(8)12)3-2-4-11(13)14/h5-7H,2-4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULMKQGHCXYECN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424658 | |
| Record name | 4-(4-fluoro-3-methylphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
331-43-1 | |
| Record name | 4-Fluoro-3-methylbenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-fluoro-3-methylphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid](/img/structure/B1309940.png)
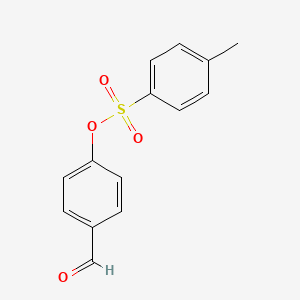
![(E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B1309944.png)
![2-((E)-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-1-hydrazinecarbothioamide](/img/structure/B1309949.png)
![(E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B1309951.png)
![4-[3-(2-Thienyl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B1309958.png)
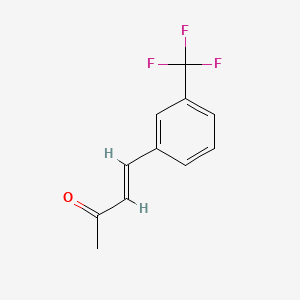
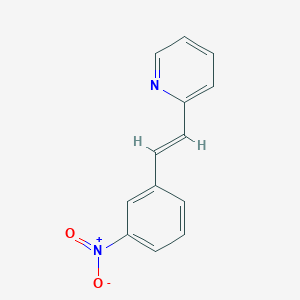
![3-Iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1309965.png)
